

A Technical Guide to Flovagatran for Research Applications

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Compound of Interest

Compound Name: Flovagatran

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Flovagatran** (TGN 255), a potent and reversible direct thrombin inhibitor, for research purposes. This document outlines its mechanism of action, summarizes key quantitative data, provides a list of suppliers for research-grade material, and offers insights into potential experimental applications.

Core Concepts and Mechanism of Action

Flovagatran is a small molecule that acts as a direct inhibitor of thrombin (Factor IIa), a critical serine protease in the coagulation cascade. By binding to thrombin, **Flovagatran** effectively blocks the conversion of fibrinogen to fibrin, a key step in the formation of a blood clot. Its mechanism is characterized by a potent and reversible inhibition of thrombin, with a reported inhibition constant (K_i) of 9 nM.^{[1][2]} This targeted action makes **Flovagatran** a valuable tool for in vitro and in vivo studies of thrombosis and hemostasis.

The primary signaling pathway affected by **Flovagatran** is the coagulation cascade, specifically the final common pathway. By directly inhibiting thrombin, **Flovagatran** prevents the amplification of the coagulation cascade and the formation of a stable fibrin clot.

Figure 1: Simplified Coagulation Cascade and the Site of **Flovagatran** Action.

Quantitative Data Summary

The following table summarizes the available quantitative data for **Flovagatran**. This information is crucial for designing and interpreting experiments.

Parameter	Value	Species/System	Reference
Inhibition Constant (K _i)	9 nM	N/A (Biochemical Assay)	[1][2]
In Vivo Anticoagulant Effect	See below	Dog	[1]
- Low Dose	1.0 mg/kg bolus + 4 mg/kg/h infusion	Dog	[1]
- Medium Dose	2.5 mg/kg bolus + 10 mg/kg/h infusion	Dog	[1]
- High Dose	5.0 mg/kg bolus + 20 mg/kg/h infusion	Dog	[1]

Note: The in vivo study in dogs demonstrated that **Flovagatran** produced anticoagulation effects and minimal post-operative blood loss.[1] Researchers should consult the primary literature for detailed pharmacodynamic markers and experimental conditions.

Suppliers of Flovagatran for Research Use

The following companies have been identified as suppliers of **Flovagatran** for research applications. It is recommended to contact the suppliers directly for the most up-to-date product specifications, availability, and pricing.

Supplier	Website	Notes
MedchemExpress.com	--INVALID-LINK--	Lists Flovagatran (TGN 255) and Flovagatran sodium for research use only.[1]
DC Chemicals	--INVALID-LINK--	Offers Flovagatran for research purposes.
AOBIOUS	--INVALID-LINK--	Lists Flovagatran for research applications.
MedKoo Biosciences	--INVALID-LINK--	Lists Flovagatran sodium for research use.
TargetMol	--INVALID-LINK--	Offers Flovagatran as part of their inhibitor library.

Experimental Protocols and Considerations

While detailed, step-by-step protocols for **Flovagatran** are not readily available in the public domain, this section provides a framework for designing experiments based on its known mechanism of action.

In Vitro Thrombin Inhibition Assay

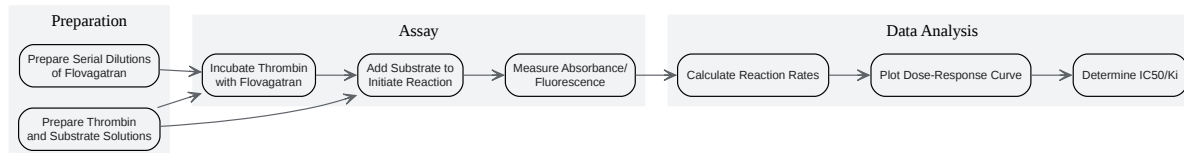
A common method to assess the potency of a thrombin inhibitor is a chromogenic or fluorogenic substrate assay.

Objective: To determine the IC₅₀ or K_i of **Flovagatran** for thrombin.

General Methodology:

- Reagents and Materials: Purified human thrombin, a thrombin-specific chromogenic or fluorogenic substrate (e.g., S-2238), assay buffer (e.g., Tris-HCl with PEG), **Flovagatran** stock solution, and a microplate reader.
- Procedure:

- Prepare serial dilutions of **Flovagatran**.
- In a microplate, add the assay buffer, thrombin, and the **Flovagatran** dilutions.
- Incubate for a defined period to allow for inhibitor binding.
- Initiate the reaction by adding the chromogenic or fluorogenic substrate.
- Monitor the change in absorbance or fluorescence over time using a microplate reader.
- Data Analysis: Calculate the rate of substrate cleavage for each **Flovagatran** concentration. Plot the rate of reaction against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀. The K_i can be calculated from the IC₅₀ using the Cheng-Prusoff equation, provided the substrate concentration and K_m are known.



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Figure 2: General Workflow for an In Vitro Thrombin Inhibition Assay.

In Vivo Thrombosis Models

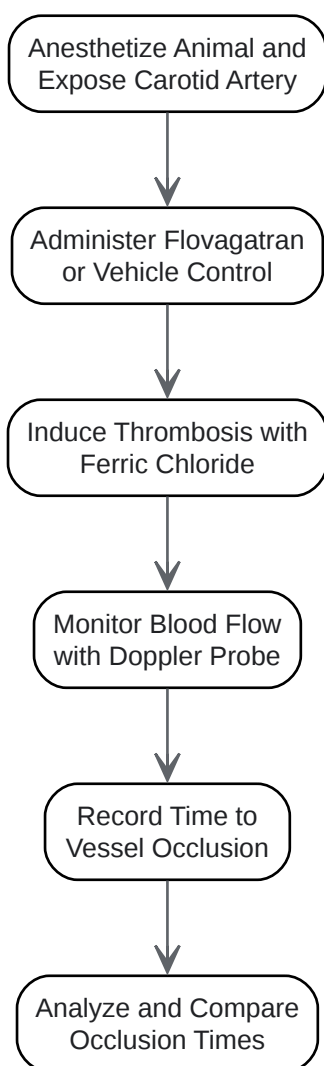
Flovagatran's antithrombotic effects can be evaluated in various animal models of thrombosis. The choice of model will depend on the specific research question (e.g., arterial vs. venous thrombosis).

Example Model: Ferric Chloride-Induced Carotid Artery Thrombosis in Rodents

Objective: To assess the in vivo efficacy of **Flovagatran** in preventing arterial thrombosis.

General Methodology:

- **Animal Preparation:** Anesthetize the rodent (e.g., mouse or rat) and surgically expose the carotid artery.
- **Drug Administration:** Administer **Flovagatran** via a suitable route (e.g., intravenous bolus followed by infusion) at various doses. A vehicle control group should be included.
- **Thrombus Induction:** Apply a filter paper saturated with ferric chloride solution to the adventitial surface of the carotid artery for a specific duration to induce endothelial injury and subsequent thrombosis.
- **Monitoring:** Monitor blood flow in the carotid artery using a Doppler flow probe to determine the time to vessel occlusion.
- **Data Analysis:** Compare the time to occlusion between the **Flovagatran**-treated groups and the vehicle control group. A dose-dependent increase in the time to occlusion indicates antithrombotic activity. Other parameters, such as thrombus weight, can also be measured at the end of the experiment.



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Figure 3: General Workflow for an In Vivo Arterial Thrombosis Model.

Conclusion

Flovagatran is a valuable research tool for investigating the role of thrombin in hemostasis and thrombosis. Its high potency and reversible nature allow for precise control in experimental settings. This guide provides a foundational understanding of **Flovagatran**, and researchers are encouraged to consult the primary literature for more detailed experimental protocols and to contact suppliers for specific product information.

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References

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